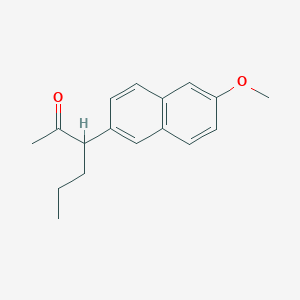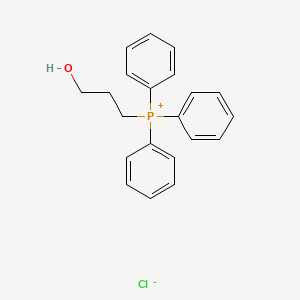
(3-Hydroxypropyl)(triphenyl)phosphanium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Hydroxypropyl)(triphenyl)phosphanium chloride is an organophosphorus compound with the molecular formula C21H22ClOP It is a quaternary phosphonium salt, which means it contains a positively charged phosphorus atom bonded to four organic groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxypropyl)(triphenyl)phosphanium chloride typically involves the reaction of triphenylphosphine with 3-chloro-1-propanol. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-chloro-1-propanol is replaced by the triphenylphosphine group, forming the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, but on a larger scale. The reaction is typically carried out in a solvent such as acetone, and the product is purified through crystallization and centrifugation .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Hydroxypropyl)(triphenyl)phosphanium chloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphonium salts .
Applications De Recherche Scientifique
(3-Hydroxypropyl)(triphenyl)phosphanium chloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of (3-Hydroxypropyl)(triphenyl)phosphanium chloride involves its ability to act as a nucleophile, attacking electrophilic centers in other molecules. This property makes it useful in various chemical reactions, including nucleophilic substitution and addition reactions. The molecular targets and pathways involved in its action include the formation of carbon-phosphorus bonds and the stabilization of reactive intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (3-Hydroxypropyl)(triphenyl)phosphanium chloride include:
Triphenylphosphine: A common organophosphorus compound used in organic synthesis.
Triphenylphosphine oxide: An oxidation product of triphenylphosphine.
Triphenylphosphine dichloride: A chlorinated derivative of triphenylphosphine.
Uniqueness
What sets this compound apart from these similar compounds is its unique structure, which includes a hydroxypropyl group. This structural feature imparts unique chemical properties, such as increased solubility in polar solvents and enhanced reactivity in certain chemical reactions .
Propriétés
Numéro CAS |
54674-84-9 |
|---|---|
Formule moléculaire |
C21H22ClOP |
Poids moléculaire |
356.8 g/mol |
Nom IUPAC |
3-hydroxypropyl(triphenyl)phosphanium;chloride |
InChI |
InChI=1S/C21H22OP.ClH/c22-17-10-18-23(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;/h1-9,11-16,22H,10,17-18H2;1H/q+1;/p-1 |
Clé InChI |
NFMRPZGOQMRIEZ-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)[P+](CCCO)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


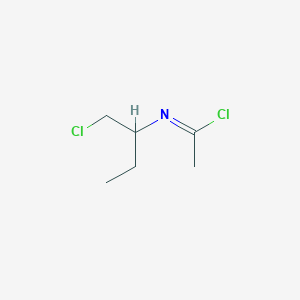
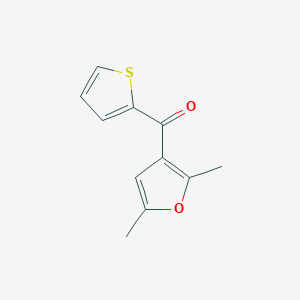
![N-[amino-(4-methylphenyl)methylidene]benzamide](/img/structure/B14627570.png)

![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-alanyl-L-glutamic acid](/img/structure/B14627584.png)
![Cyclohexanone, 2-[1-(3,4-dimethoxyphenyl)-3-oxo-3-phenylpropyl]-](/img/structure/B14627585.png)
![2,3-Dihydroxypropyl 5-hydroxy-2-{[8-(trifluoromethyl)quinolin-4-yl]amino}benzoate](/img/structure/B14627590.png)
![2,4-Dichloro-1-{4-[(propan-2-yl)oxy]phenoxy}benzene](/img/structure/B14627606.png)
![2,3-Bis[[4-(diethylamino)phenyl]methylideneamino]but-2-enedinitrile](/img/structure/B14627617.png)
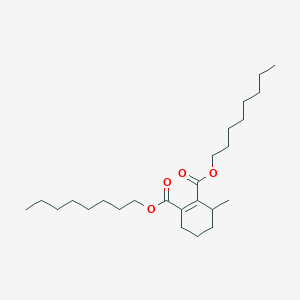
![3-Hydroxy-2,3,3a,4-tetrahydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B14627634.png)
![Benzene, [3-[(2-methyl-2-propenyl)oxy]-1-propynyl]-](/img/structure/B14627636.png)

